molecular formula C19H21BN2O5 B596088 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1309980-15-1

3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B596088
M. Wt: 368.196
InChI Key: KSKXAUWSUIJJNE-UHFFFAOYSA-N
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Description

The compound “3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a complex organic molecule that contains a nitro group (-NO2), a phenyl group (a variant of benzene), and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl group is a planar, cyclic structure, while the nitro group is a linear structure attached to the carbon backbone. The boronic ester group is a three-membered ring structure containing boron .


Chemical Reactions Analysis

The chemical reactions that this compound can participate in would largely depend on the functional groups present in the molecule. The nitro group is often involved in reactions such as reduction and nucleophilic substitution, while the boronic ester group can participate in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitro group could make the compound more reactive, while the boronic ester group could make it more stable .

Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound with a similar structure, is used in organic synthesis . It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
  • Method : The compound is used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
  • Results : The result is the formation of pinacol benzyl boronate, which is a useful intermediate in organic synthesis .

Drug Development

  • Field : Medicinal Chemistry
  • Application : N - [2- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators .
  • Method : The compound is synthesized and used as a raw material in the synthesis of other compounds .
  • Results : The resulting compounds act as FLAP regulators, which have potential applications in drug development .

Materials Science

  • Field : Materials Science
  • Application : 5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde, a compound with a similar structure, is used in the preparation of materials for exciplex-OLEDs .
  • Method : The compound is used in the synthesis of benzimidazole-triazine based materials .
  • Results : The resulting materials are used in exciplex-OLEDs, which exhibit luminous efficacy of 80.4 lm/W, current efficiency of 60.1 cd/A and external quantum efficiency of 18.4% .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various chemical reactions, given the reactivity of its functional groups .

properties

IUPAC Name

3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BN2O5/c1-18(2)19(3,4)27-20(26-18)14-10-13(11-16(12-14)22(24)25)17(23)21-15-8-6-5-7-9-15/h5-12H,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKXAUWSUIJJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142023
Record name Benzamide, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS RN

1309980-15-1
Record name Benzamide, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309980-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-nitro-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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